Trifluoromethanesulfonyl fluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

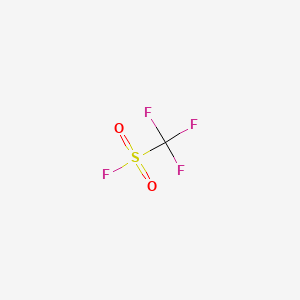

Structure

3D Structure

Properties

IUPAC Name |

trifluoromethanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CF4O2S/c2-1(3,4)8(5,6)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVAEVYIJHDKRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059827 | |

| Record name | Methanesulfonyl fluoride, trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335-05-7 | |

| Record name | Trifluoromethanesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonyl fluoride, trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonyl fluoride, trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanesulfonyl fluoride, trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoromethanesulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Trifluoromethanesulfonyl Fluoride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Chemical Properties, Synthesis, and Applications of a Versatile Reagent

Trifluoromethanesulfonyl fluoride (B91410) (CF₃SO₂F), a colorless gas at room temperature, has emerged as a compound of significant interest in various chemical disciplines, particularly in the realm of organic synthesis and medicinal chemistry. Its unique combination of a highly electron-withdrawing trifluoromethyl group and a reactive sulfonyl fluoride moiety imparts a distinct set of properties that make it a valuable tool for researchers and drug development professionals. This technical guide provides a thorough examination of the chemical properties, synthesis, experimental protocols, and applications of trifluoromethanesulfonyl fluoride, with a focus on its role in the development of novel therapeutics.

Core Chemical and Physical Properties

This compound is characterized by its high thermal stability and well-defined physical properties. A summary of its key quantitative data is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | CF₄O₂S | [1] |

| Molecular Weight | 152.07 g/mol | [2][3] |

| Boiling Point | -25 °C | [4][5][6] |

| Density | 1.729 g/cm³ (predicted) | [5][6] |

| Vapor Pressure | 3704.3 ± 0.0 mmHg at 25°C (predicted) | [7] |

| Refractive Index | 1.359 (predicted) | [7] |

| InChI Key | SLVAEVYIJHDKRO-UHFFFAOYSA-N | [2][3] |

| CAS Number | 335-05-7 | [2][3] |

Synthesis of this compound

Two primary synthetic routes are employed for the production of this compound: electrochemical fluorination and halogen exchange.

Electrochemical Fluorination (Simons Process)

The Simons process involves the electrolysis of methanesulfonyl fluoride (CH₃SO₂F) or its chloride precursor in anhydrous hydrogen fluoride.[2][8] This method facilitates the replacement of hydrogen atoms with fluorine atoms at a nickel anode.[2][8] While effective, this process can sometimes result in lower yields and the formation of complex product mixtures.[2] The reaction mechanism is believed to involve high-valence nickel fluorides (NiFₙ where n≥3) as the fluorinating agents.[8]

Experimental Workflow: Electrochemical Fluorination

Caption: Workflow for the Simons Electrochemical Fluorination Process.

Halogen Exchange Reaction

A more common and often higher-yielding method for synthesizing this compound is through a halogen exchange reaction.[2] This typically involves the reaction of trifluoromethanesulfonyl chloride (CF₃SO₂Cl) with a fluoride salt, such as potassium fluoride (KF).[2][9] The reaction conditions, including the choice of solvent and the presence of catalysts like crown ethers, can significantly influence the yield and purity of the product.[6]

Experimental Protocol: Halogen Exchange Synthesis of this compound

This protocol is adapted from a reported procedure and can be optimized for specific laboratory conditions.[5][9][10]

Materials:

-

Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)

-

Potassium fluoride (KF), anhydrous

-

Aprotic solvent (e.g., acetonitrile, sulfolane)

-

Phase-transfer catalyst (e.g., 18-crown-6), optional

Procedure:

-

In a pressure-resistant reaction vessel, combine anhydrous potassium fluoride and the aprotic solvent.

-

If using, add the phase-transfer catalyst to the mixture.

-

Cool the mixture to the desired temperature (e.g., 40-50°C) with stirring.

-

Slowly add trifluoromethanesulfonyl chloride to the reaction mixture.

-

Seal the vessel and heat the reaction to the optimal temperature for a set period (e.g., 4-7 hours), monitoring the pressure.

-

After the reaction is complete, cool the vessel and carefully vent any excess pressure.

-

The gaseous product, this compound, can be collected by passing it through a cold trap (e.g., cooled with liquid nitrogen).

-

The collected product can be further purified by distillation.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl fluoride group. This moiety is relatively stable in aqueous environments but can react with strong nucleophiles under specific conditions.[4] This controlled reactivity is a key feature that makes sulfonyl fluorides, including this compound, valuable in drug discovery.

Covalent Inhibition

A significant application of sulfonyl fluorides in medicinal chemistry is their use as "warheads" for covalent inhibitors.[4][11] Covalent inhibitors form a stable, irreversible bond with their target protein, which can lead to enhanced potency and prolonged duration of action. The sulfonyl fluoride group can react with nucleophilic amino acid residues, such as lysine, tyrosine, serine, and threonine, within the binding site of a target protein.[3][12] This reaction involves the nucleophilic attack of the amino acid side chain on the sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonylated adduct.[4]

Logical Relationship: Covalent Inhibition by a Sulfonyl Fluoride-Containing Drug

Caption: Mechanism of covalent inhibition by a sulfonyl fluoride warhead.

The trifluoromethyl group in this compound and its derivatives plays a crucial role in modifying the physicochemical properties of drug candidates.[13] It can enhance metabolic stability, increase lipophilicity, and improve membrane permeability, all of which are desirable characteristics for drug molecules.[14][15] The strong electron-withdrawing nature of the trifluoromethyl group also influences the reactivity of the adjacent sulfonyl fluoride, fine-tuning its electrophilicity for optimal target engagement.[3]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area, preferably within a fume hood.[10][12] It is harmful if inhaled and can cause severe skin and eye irritation or burns.[6][10] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential when working with this compound.[12]

Spill and Disposal: In case of a spill, evacuate the area and ensure adequate ventilation.[12] Absorb the spill with an inert material and collect it in a sealed container for disposal as hazardous waste. Do not allow the chemical to enter drains or waterways.[12] All waste containing this compound should be disposed of according to local, state, and federal regulations.[16][17]

Conclusion

This compound is a versatile and powerful reagent with significant applications in organic synthesis and drug discovery. Its unique chemical properties, stemming from the combination of a trifluoromethyl group and a sulfonyl fluoride moiety, enable its use in the construction of complex molecules and as a key component of covalent inhibitors. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers and drug development professionals seeking to leverage its potential in the creation of novel and effective therapeutics.

References

- 1. CN101748424A - Method for preparing trifluoromethyl sulfuryl fluoride CF3SO2F by electrochemical fluorination of methanesulfonyl fluoride CH3SO2F - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. EP2216325A1 - Process for preparation of this compound - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. "Characteristics and Mechanism for the Simons Electrochemical Fluorinat" by Wen-lin XU, Bao-tong LI et al. [jelectrochem.xmu.edu.cn]

- 9. Page loading... [guidechem.com]

- 10. CN101842348B - Process for preparation of this compound - Google Patents [patents.google.com]

- 11. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 12. Sulfonyl Fluorides - Enamine [enamine.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. ijfans.org [ijfans.org]

- 16. benchchem.com [benchchem.com]

- 17. lsuhsc.edu [lsuhsc.edu]

In-Depth Technical Guide to Trifluoromethanesulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethanesulfonyl fluoride (B91410) (CF₃SO₂F), a colorless gas at room temperature, is a pivotal compound in the field of fluorine chemistry. Its unique electronic properties, stemming from the potent electron-withdrawing trifluoromethyl group, make it a valuable precursor in the synthesis of a wide array of chemical entities. This technical guide provides a comprehensive overview of the core physical properties of trifluoromethanesulfonyl fluoride, detailed experimental protocols for their determination, and an illustrative synthesis pathway.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below, providing a ready reference for laboratory and industrial applications.

| Property | Value | Reference |

| Molecular Formula | CF₄O₂S | [1][2] |

| Molecular Weight | 152.07 g/mol | [1][2] |

| Boiling Point | -25 °C | [1][3] |

| Density (gas) | 1.729 g/cm³ (at standard conditions) | [1] |

| Appearance | Colorless gas | [3] |

Experimental Protocols

Accurate determination of the physical properties of a gaseous compound like this compound requires specific laboratory techniques. The following sections detail the methodologies for measuring its boiling point and density.

Boiling Point Determination (Low-Temperature Condensation Method)

Given that this compound is a gas at standard temperature and pressure, its boiling point is determined by observing the temperature at which it transitions from a gaseous to a liquid state under controlled cooling.

Materials:

-

A sample of this compound gas

-

A condenser apparatus with a cooling range down to at least -40 °C

-

A low-temperature thermometer or thermocouple

-

A cold trap (e.g., using liquid nitrogen) to collect the condensed gas

-

A flow meter to control the gas flow

-

A pressure gauge

Procedure:

-

Set up the condenser and cooling system, ensuring the temperature can be precisely controlled and monitored.

-

Connect the gas cylinder of this compound to the condenser inlet through a flow meter.

-

Place the cold trap at the outlet of the condenser to capture the liquefied gas.

-

Begin to slowly cool the condenser.

-

Initiate a slow and steady flow of this compound gas through the condenser.

-

Carefully monitor the temperature within the condenser. The boiling point is the temperature at which the gas begins to condense into a liquid on the cold surfaces of the condenser. This can be observed visually.

-

Record the temperature at which sustained condensation occurs. This temperature is the boiling point of this compound at the measured pressure.

-

The liquefied gas can be collected in the cold trap for further analysis if needed.

Gas Density Measurement (Gas Pycnometry)

Gas pycnometry is a standard technique for determining the true density of a substance by measuring the volume of gas displaced by the sample. For a gaseous sample, a known mass of the gas is introduced into a chamber of known volume.

Materials:

-

A gas pycnometer

-

A high-precision balance

-

A sample cylinder containing this compound

-

A vacuum pump

Procedure:

-

Accurately weigh the empty sample cylinder on a high-precision balance.

-

Fill the sample cylinder with this compound gas to a known pressure.

-

Reweigh the filled sample cylinder to determine the mass of the gas.

-

Evacuate the sample chamber of the gas pycnometer.

-

Introduce the known mass of this compound from the sample cylinder into the pycnometer's sample chamber of a known volume.

-

Allow the gas to equilibrate within the chamber and measure the pressure.

-

Using the ideal gas law (or a more precise equation of state if necessary), calculate the volume occupied by the gas at the measured temperature and pressure.

-

The density of the gas is then calculated by dividing the mass of the gas by the determined volume.

Synthesis and Reactivity

This compound is a key intermediate in the synthesis of trifluoromethanesulfonic acid (triflic acid), a superacid with widespread applications in catalysis and organic synthesis.

Synthesis Pathway of Triflic Acid from Methanesulfonyl Fluoride

The following diagram illustrates the two-step synthesis process starting from methanesulfonyl fluoride.

Caption: Synthesis pathway from methanesulfonyl fluoride to triflic acid.

Experimental Workflow Description:

-

Electrochemical Fluorination (Simons Process) : The synthesis begins with the electrochemical fluorination of methanesulfonyl fluoride (CH₃SO₂F).[4] In this process, methanesulfonyl fluoride is electrolyzed in anhydrous hydrogen fluoride at a nickel anode.[4] The hydrogen atoms on the methyl group are replaced by fluorine atoms to yield this compound.[4]

-

Hydrolysis : The resulting this compound is then subjected to hydrolysis. This reaction, typically carried out in the presence of a base followed by acidification, cleaves the sulfur-fluorine bond and replaces the fluorine atom with a hydroxyl group, yielding trifluoromethanesulfonic acid (triflic acid).[5]

This synthetic route highlights the role of this compound as a crucial intermediate in the production of one of the most powerful known organic acids.

References

- 1. m.youtube.com [m.youtube.com]

- 2. CN101842348B - Process for preparation of this compound - Google Patents [patents.google.com]

- 3. Green Synthesis of this compound as an Eco-Friendly Alternative to SF6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Video: Boiling Points - Prep [jove.com]

- 5. researchgate.net [researchgate.net]

Trifluoromethanesulfonyl fluoride synthesis methods

An In-depth Technical Guide to the Synthesis of Trifluoromethanesulfonyl Fluoride (B91410)

Trifluoromethanesulfonyl fluoride (CF3SO2F), a versatile and chemically robust compound, is of significant interest across various scientific and industrial domains. Its unique properties, stemming from the combination of a trifluoromethyl group and a sulfonyl fluoride moiety, render it valuable in applications such as battery electrolytes, insulating gases, and as a key intermediate in organic synthesis.[1] This technical guide provides a comprehensive overview of the primary methods for synthesizing this compound, complete with detailed experimental protocols, comparative data, and process visualizations to aid researchers, scientists, and professionals in drug development.

Electrochemical Fluorination (ECF)

Electrochemical fluorination represents a foundational and historically significant method for the production of perfluorinated compounds, including this compound.[2] The Simons process, developed in the 1930s, is a prominent example of this technique.[2] It involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride, where hydrogen atoms are systematically replaced by fluorine atoms.[2]

Core Reaction and Mechanism

The synthesis of this compound via ECF typically starts with methanesulfonyl fluoride (CH3SO2F) or methanesulfonyl chloride (CH3SO2Cl).[2][3] The process is conducted at a nickel anode with cell potentials around 5-6 V.[2] The reaction mechanism is believed to involve high-valence nickel fluorides (NiFn where n≥3) formed on the anode surface, which act as fluorinating agents.[4] These nickel fluorides mediate the transfer of fluorine from the hydrogen fluoride electrolyte to the organic substrate.[4]

Experimental Protocol

A general procedure for the electrochemical fluorination of methanesulfonyl fluoride is as follows:

-

Reactor Setup: A specialized electrochemical reactor is required, typically equipped with a nickel anode.[2][5] The system must be designed to handle anhydrous hydrogen fluoride, which is highly corrosive.

-

Dehydration: Both the hydrogen fluoride (HF) solvent and the methanesulfonyl fluoride (CH3SO2F) starting material must be rigorously dried, as the presence of water can significantly impact the reaction's efficiency and safety.[5]

-

Electrolysis: The anhydrous methanesulfonyl fluoride is dissolved in anhydrous hydrogen fluoride. The electrolysis is carried out at a controlled cell potential, typically between 5 and 6 volts.[2]

-

Product Collection: The gaseous products, which consist of a mixture of this compound, hydrogen gas (H2), and unreacted hydrogen fluoride, are vented from the electrochemical cell.[3][6]

-

Purification: The this compound must be separated from the large volume of hydrogen gas and any remaining hydrogen fluoride.[3][6] This typically involves a series of cold traps and/or distillation steps.

Quantitative Data

While ECF is an effective method, it can be associated with challenges such as low yields and the formation of complex product mixtures.[2] The process using methanesulfonyl chloride in anhydrous hydrogen fluoride can produce a mixed gas containing approximately 20% this compound by volume, with the remainder being primarily hydrogen.[3]

| Parameter | Value | Reference |

| Starting Material | Methanesulfonyl fluoride (CH3SO2F) or Methanesulfonyl chloride (CH3SO2Cl) | [2][3] |

| Key Reagent | Anhydrous Hydrogen Fluoride (HF) | [2] |

| Anode Material | Nickel | [2] |

| Cell Potential | 5-6 V | [2] |

| Product Concentration (from CH3SO2Cl) | ~20 vol% in H2 | [3] |

Process Visualization

Caption: Electrochemical fluorination of methanesulfonyl fluoride.

Halogen Exchange (Halex) Reaction

A more recent and often more selective method for synthesizing this compound is through a halogen exchange (Halex) reaction.[2] This approach typically involves the conversion of trifluoromethanesulfonyl chloride (CF3SO2Cl) to the corresponding fluoride using a metal fluoride salt.[2]

Core Reaction

The fundamental reaction involves the displacement of the chlorine atom in trifluoromethanesulfonyl chloride with a fluorine atom from a metal fluoride, such as potassium fluoride (KF).[2]

CF3SO2Cl + KF → CF3SO2F + KCl

The efficiency of this reaction can be significantly influenced by the choice of the metal fluoride, the presence of catalysts, and the reaction conditions.[2]

Experimental Protocols

This method employs a phase-transfer catalyst, such as a crown ether, to enhance the reactivity of the fluoride salt.[1]

-

Reactor Setup: A reaction flask equipped with a condenser, cold traps, and a gas collection bag is used.[1] For larger scale synthesis, a pressurized reactor is employed.[1]

-

Reactant Charging: Trifluoromethanesulfonyl chloride and potassium fluoride are charged into the reactor. A crown ether is added as a catalyst.[1]

-

Reaction Conditions: The reaction is typically carried out at low temperatures, with 0°C being identified as optimal for balancing kinetic efficiency and thermal control.[1]

-

Product Isolation: The this compound, which is a gas at room temperature, is isolated through fractional distillation and collected in cold traps.[1]

Interestingly, the presence of a controlled amount of water can be beneficial in the halogen exchange reaction of trifluoromethanesulfonyl chloride, contrary to the stringent anhydrous conditions required for ECF.[3]

-

Reactor Setup: A pressure-resistant reaction vessel is used.[6]

-

Reactant Preparation: A solution of potassium fluoride in a specific amount of water (e.g., 1% aqueous potassium fluoride) is prepared and cooled.[6]

-

Reaction Execution: Trifluoromethanesulfonyl chloride is added to the cooled aqueous potassium fluoride solution. The vessel is sealed and heated to 40-50°C for several hours.[6]

-

Product Collection: The gaseous product is passed through a condenser and collected in a trap cooled with liquid nitrogen.[6]

Quantitative Data

The halogen exchange methods generally offer high yields and purity. The catalytic approach has been optimized to achieve a 65% yield with 97.9% purity.[1] The water-mediated process has been reported to achieve yields as high as 88% with a purity of 98.9%.[3][7]

| Parameter | Catalytic Halex[1] | Water-Mediated Halex[3][7] |

| Starting Material | Trifluoromethanesulfonyl chloride (CF3SO2Cl) | Trifluoromethanesulfonyl chloride (CF3SO2Cl) |

| Fluoride Source | Potassium Fluoride (KF) | Potassium Fluoride (KF) |

| Catalyst/Medium | Crown Ether | Water (0.6-10.0 mass%) |

| Temperature | 0°C | 40-50°C |

| Pressure | Atmospheric / 0.5 MPa (scale-up) | 0.94 MPa |

| Yield | 65% | 88% |

| Purity | 97.9% | 98.9% |

| Conversion | 58% (scale-up) | 99% |

| Selectivity | 94% (scale-up) | 89% |

Process Visualization

Caption: Halogen exchange synthesis of this compound.

Synthesis from Trifluoromethanesulfonic Anhydride (B1165640)

This compound can also be involved in the synthesis of other important trifluoromethyl-containing compounds, such as trifluoromethanesulfonic anhydride ((CF3SO2)2O), also known as triflic anhydride.[8] While not a direct synthesis of CF3SO2F, this highlights its role as a key reagent. One patented method describes the reaction of a trifluoromethanesulfonate (B1224126) salt with this compound to produce triflic anhydride.[8]

Core Reaction

M-O-SO2CF3 + CF3SO2F → (CF3SO2)2O + M-F (where M is a cation)

This reaction is typically catalyzed by a nucleophilic catalyst such as 4-dialkylaminopyridine.[8]

Conclusion

The synthesis of this compound can be achieved through several distinct methodologies, with electrochemical fluorination and halogen exchange being the most prominent. While ECF is a historically important method, it often suffers from lower yields and the need for specialized equipment to handle anhydrous hydrogen fluoride. The halogen exchange methods, particularly those mediated by water or phase-transfer catalysts, offer significant advantages in terms of yield, purity, and operational simplicity, making them highly attractive for industrial-scale production.[1][3] The choice of synthesis route will ultimately depend on factors such as the desired scale of production, available starting materials, and the required purity of the final product. This guide provides the foundational knowledge for researchers and professionals to select and implement the most suitable method for their specific needs.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | 335-05-7 | Benchchem [benchchem.com]

- 3. EP2216325A1 - Process for preparation of this compound - Google Patents [patents.google.com]

- 4. "Characteristics and Mechanism for the Simons Electrochemical Fluorinat" by Wen-lin XU, Bao-tong LI et al. [jelectrochem.xmu.edu.cn]

- 5. CN101748424A - Method for preparing trifluoromethyl sulfuryl fluoride CF3SO2F by electrochemical fluorination of methanesulfonyl fluoride CH3SO2F - Google Patents [patents.google.com]

- 6. Page loading... [guidechem.com]

- 7. CN101842348B - Process for preparation of this compound - Google Patents [patents.google.com]

- 8. CN110590607B - Preparation method of trifluoromethanesulfonic anhydride - Google Patents [patents.google.com]

An In-depth Technical Guide to Trifluoromethanesulfonyl Fluoride (CAS 335-05-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethanesulfonyl fluoride (B91410) (TFSF), with the chemical formula CF₃SO₂F and CAS number 335-05-7, is a versatile and highly functionalized compound that has garnered significant interest across various scientific disciplines. Its unique structure, combining a lipophilic and metabolically robust trifluoromethyl (CF₃) group with a reactive yet stable sulfonyl fluoride (-SO₂F) moiety, makes it a valuable reagent and building block.[1] The trifluoromethyl group is renowned in medicinal chemistry for its ability to enhance membrane permeability and metabolic stability, while the sulfonyl fluoride group offers exceptional thermal and redox resistance.[1] This guide provides a comprehensive overview of its properties, synthesis, reactivity, applications, and safety protocols, tailored for professionals in research and drug development.

Physicochemical and Spectroscopic Data

The distinct physical and chemical properties of Trifluoromethanesulfonyl fluoride are fundamental to its handling and application. It exists as a colorless gas at standard temperature and pressure.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 335-05-7 | [2][3] |

| Molecular Formula | CF₄O₂S | [2][3][4] |

| Molecular Weight | 152.07 g/mol | [3] |

| Physical Appearance | Colorless gas | [2] |

| Boiling Point | -21.7 °C to -25 °C | [2][5] |

| Density | 1.729 g/cm³ (Predicted) | [4][6] |

| Vapor Pressure | 3704.3 ± 0.0 mmHg at 25°C (Predicted) | [4] |

| Refractive Index | 1.359 | [4][6] |

| LogP | 1.88630 | [4][6] |

| Polar Surface Area (PSA) | 42.52 | [4][6] |

Table 2: Structural and Spectroscopic Data

| Parameter | Value | Source(s) |

| Interatomic Distance (C-S) | 183.5 pm | [2] |

| Interatomic Distance (S-F) | 154.3 pm | [2] |

| Interatomic Distance (S-O) | 141 pm | [2] |

| Bond Angle (C-S-F) | 95.4° | [2] |

| Bond Angle (C-S-O) | 108.5° | [2] |

| ¹⁹F NMR Spectra | Data available; shows complex splittings due to various isotopologues. | [7][8] |

| Mass Spectrometry | Used for characterization. | [9] |

Synthesis and Experimental Protocols

The primary methods for synthesizing this compound are electrochemical fluorination and, more commonly, halogen exchange reactions.

Synthetic Pathways

-

Halogen Exchange: This is a prevalent and efficient method involving the reaction of Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) with a metal fluoride source, such as potassium fluoride (KF).[3] The reaction can be optimized with phase-transfer catalysts like crown ethers and controlled amounts of water.[1][10]

-

Electrochemical Fluorination (ECF): Also known as the Simons process, this method involves the electrolysis of precursors like methanesulfonyl fluoride (CH₃SO₂F) or methanesulfonyl chloride (CH₃SO₂Cl) in anhydrous hydrogen fluoride.[3][11] While effective, it can lead to lower yields and complex product mixtures.[3]

Detailed Experimental Protocol: Halogen Exchange Synthesis

This protocol is based on an optimized, eco-friendly synthesis method.[1]

Objective: To synthesize this compound (TFSF) from Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) and Potassium Fluoride (KF).

Materials:

-

Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)

-

Potassium Fluoride (KF), anhydrous

-

18-Crown-6 (or other suitable crown ether)

-

Acetonitrile (anhydrous)

-

Reaction vessel (pressure-resistant) with stirring mechanism

-

Condenser and cold trap system (e.g., cooled with liquid nitrogen)

Procedure:

-

Reactor Setup: A pressure-resistant reactor is charged with anhydrous potassium fluoride (KF) and a catalytic amount of 18-crown-6. A molar ratio of 3:1 for KF to CF₃SO₂Cl is identified as optimal for achieving high yield and purity.[1]

-

Addition of Reactant: Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) is added to the sealed reactor.

-

Reaction Conditions: The reaction mixture is stirred and gently heated. For example, a reaction can be conducted for 4 hours at 40-50°C, reaching a pressure of approximately 0.94 MPa.[11]

-

Product Collection: The product, TFSF, is a gas at room temperature (boiling point ~ -22°C).[2] The gas from the reactor headspace is circulated through a condenser cooled to between -40°C and -20°C and collected in a cold trap cooled with liquid nitrogen.[10][11]

-

Purification and Analysis: The collected condensate is the this compound product. Purification can be achieved through fractional condensation or distillation.[7][12] The purity and yield are determined by gas chromatography (GC).[10] This method has been shown to achieve yields of up to 88% with 98.9% purity.[11] A similar green synthesis protocol reported a 65% isolated yield with 97.9% purity.[1]

Reactivity and Applications in Drug Development

The unique reactivity of the S(VI)-F bond in TFSF is central to its utility. While exceptionally stable under many conditions, its latent reactivity can be harnessed for selective bond formation.[3] This characteristic is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for modularly assembling complex molecules.[3]

The Role of the Trifluoromethyl Group

The incorporation of a CF₃ group is a well-established strategy in drug design.[13] Judicious placement of fluorine can profoundly influence a drug candidate's profile:

-

Metabolic Stability: The strength of the C-F bond often blocks sites of metabolic oxidation, increasing the drug's half-life.[14]

-

Lipophilicity and Permeability: The CF₃ group can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1][15][16]

-

Binding Affinity: The high electronegativity of fluorine can alter the pKa of nearby functional groups, potentially leading to stronger interactions with biological targets.[13][14]

Derivatives of TFSF are therefore crucial intermediates for introducing the trifluoromethylsulfonyl group into potential drug molecules, thereby optimizing their pharmacokinetic and pharmacodynamic properties.[17] This strategy has been applied in the development of antibiotics and anti-cancer drugs to improve efficacy and reduce toxicity.[17]

Conceptual Application in Drug Design

The sulfonyl fluoride moiety of TFSF can act as a reactive "warhead" for covalent drug design. It can react selectively with nucleophilic amino acid residues (e.g., lysine, tyrosine) on a target protein, forming a stable covalent bond. This approach is central to developing highly specific and potent inhibitors.

Safety and Handling

This compound is a toxic and hazardous material that requires careful handling in a well-ventilated area, such as a fume hood.[18][19] It is classified as a toxic gas and can cause severe skin burns and eye damage.[5][19]

Table 3: Safety Information for this compound

| Category | Information | Source(s) |

| GHS Hazard Statements | H280: Contains gas under pressure; may explode if heated.H302+H312: Harmful if swallowed or in contact with skin.H314: Causes severe skin burns and eye damage.H331: Toxic if inhaled.H335: May cause respiratory irritation. | [19] |

| Toxicity | Acute inhalation LC₅₀ (Rat, 4h) > 22,600 ppm. | [1] |

| Personal Protective Equipment (PPE) | Tightly fitting safety goggles, chemical-impermeable gloves, fire/flame resistant and impervious clothing, full-face respirator if exposure limits are exceeded. | [18][19] |

| Handling | Use only in a well-ventilated place. Avoid contact with skin and eyes. Use non-sparking tools. Prevent fire caused by electrostatic discharge. | [18] |

| Storage | Store locked up in a well-ventilated place. Protect from sunlight and do not expose to temperatures exceeding 50°C. Keep away from heat and sparks. | [19] |

| Incompatible Materials | Strong bases, strong oxidizing agents, glass. | [19] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. | [19] |

| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water/shower. | [19] |

| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor. | [19] |

Conclusion

This compound is a compound of significant strategic importance for researchers, particularly in the field of drug discovery. Its unique combination of a stabilizing trifluoromethyl group and a selectively reactive sulfonyl fluoride moiety provides a powerful platform for organic synthesis and the development of novel therapeutics. A thorough understanding of its physicochemical properties, synthetic routes, reactivity, and stringent safety requirements is essential for harnessing its full potential in the laboratory and beyond.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound [chemister.ru]

- 3. This compound | 335-05-7 | Benchchem [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 335-05-7 | CAS DataBase [m.chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. High Resolution NMR Spectra of Fluorotrimethylsilane: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. spectrabase.com [spectrabase.com]

- 9. rsc.org [rsc.org]

- 10. CN101842348B - Process for preparation of this compound - Google Patents [patents.google.com]

- 11. Page loading... [guidechem.com]

- 12. Efficient synthesis of N-(trifluoromethylsulfonyl)trifluoromethanesulfonimidoyl fluoride – the key agent in the preparation of compounds with superstrong electron-withdrawing groups and strong acidic properties - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. pharmacyjournal.org [pharmacyjournal.org]

- 16. researchgate.net [researchgate.net]

- 17. Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science - Wechem [m.wechemglobal.com]

- 18. echemi.com [echemi.com]

- 19. synquestlabs.com [synquestlabs.com]

An In-Depth Technical Guide to the Molecular Structure of Trifluoromethanesulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of trifluoromethanesulfonyl fluoride (B91410) (CF₃SO₂F), a compound of interest for its unique chemical properties and potential applications. This document details the key structural parameters determined through experimental and computational methods, outlines the methodologies used in these analyses, and presents visual representations of the molecule and the workflow for its structural determination.

Core Molecular Structure

Trifluoromethanesulfonyl fluoride possesses a tetrahedral geometry around the central sulfur atom. The molecule consists of a trifluoromethyl group (CF₃) and a fluorine atom bonded to a sulfonyl group (SO₂). The gas-phase structure of CF₃SO₂F has been determined with precision using gas electron diffraction (GED), a powerful technique for analyzing the geometric arrangement of atoms in molecules in their free state.

Structural Parameters

The key quantitative data for the molecular structure of this compound, as determined by gas electron diffraction and supplemented by quantum chemical calculations, are summarized in the table below. These parameters provide a precise description of the molecule's three-dimensional arrangement.

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Lengths | S=O | 1.413 (2) |

| S-F | 1.555 (3) | |

| S-C | 1.835 (5) | |

| C-F | 1.329 (2) | |

| Bond Angles | O=S=O | 123.4 (6) |

| O=S-F | 107.9 (4) | |

| O=S-C | 107.8 (4) | |

| F-S-C | 96.8 (4) | |

| F-C-F | 108.9 (2) |

Data sourced from a gas electron diffraction study.

Experimental and Computational Determination

The determination of the molecular structure of this compound is a multi-step process that combines experimental measurements with theoretical calculations to achieve a high degree of accuracy.

Experimental Protocol: Gas Electron Diffraction (GED)

The experimental determination of the gas-phase molecular structure of this compound was achieved using a well-established gas electron diffraction technique. The general protocol for such an experiment is as follows:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the gas stream. The electrons are scattered by the electric field of the molecules.

-

Scattering Pattern Detection: The scattered electrons form a diffraction pattern, which is captured on a detector (e.g., a photographic plate or a CCD camera). The pattern consists of a series of concentric rings, with the intensity and angle of the rings being dependent on the internuclear distances within the molecule.

-

Data Extraction: The diffraction pattern is digitized, and the radial distribution of scattered electron intensity is extracted. This yields a molecular scattering intensity curve.

-

Structural Refinement: The experimental scattering curve is compared to theoretical curves calculated for various molecular geometries. A least-squares fitting procedure is employed to find the structural model that best reproduces the experimental data, yielding the final bond lengths and angles.

Computational Protocol: Quantum Chemical Calculations

Quantum chemical calculations are integral to refining and validating the experimental structure. The study of this compound employed ab initio methods, specifically Hartree-Fock (HF) and Density Functional Theory (DFT) with the B3LYP functional, using the 6-31G* basis set. The typical computational workflow involves:

-

Initial Geometry: An initial guess of the molecular geometry is created.

-

Geometry Optimization: The energy of the molecule is calculated for the initial geometry. The positions of the atoms are then systematically adjusted to find the arrangement with the lowest energy, which corresponds to the most stable molecular structure.

-

Vibrational Frequencies: After optimization, the vibrational frequencies are calculated to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

Structural Parameter Extraction: The bond lengths and angles are extracted from the final optimized geometry. These theoretical parameters are then used to aid in the refinement of the experimental GED data.

Molecular Visualization

The three-dimensional arrangement of atoms in this compound is depicted in the following diagram.

This in-depth guide provides a foundational understanding of the molecular structure of this compound, grounded in experimental data and computational analysis. The provided quantitative data and methodologies are intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

An In-depth Technical Guide to the Reactivity Profile of Trifluoromethanesulfonyl Fluoride

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trifluoromethanesulfonyl fluoride (B91410) (CF3SO2F), also known as triflyl fluoride, is a highly versatile and reactive electrophilic reagent that has garnered significant interest in modern organic synthesis. Characterized as a gas at temperatures above -22 °C, its unique properties facilitate a range of chemical transformations, most notably within the framework of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This guide provides a comprehensive overview of the reactivity profile of CF3SO2F, detailing its interactions with various nucleophiles, its application in the synthesis of high-value chemical motifs like triflates and triflamides, and its role in specialized reactions such as deoxyfluorination. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to equip researchers with the technical knowledge required for its effective application.

Core Reactivity and Properties

Trifluoromethanesulfonyl fluoride is the smallest perfluoroalkanesulfonyl fluoride and serves as a precursor to bulk triflyl-containing chemicals like triflic acid (TfOH) and triflic anhydride (B1165640) (Tf2O). Its reactivity is dominated by the highly electrophilic sulfur(VI) center, which is susceptible to attack by a wide array of nucleophiles. This reactivity is harnessed in SuFEx chemistry, a "click chemistry" paradigm that leverages the robust and specific formation of covalent bonds around a sulfur(VI) core. Unlike more common triflating agents such as triflic anhydride, CF3SO2F often demonstrates superior functional group tolerance and effectiveness.

Stability and Decomposition

While thermally robust, CF3SO2F undergoes unimolecular decomposition primarily through the cleavage of the C–S bond to generate trifluoromethyl (CF3•) and sulfonyl fluoride (SO2F•) radicals. Secondary reactions can lead to various decomposition products, including CF4, C2F6, CF2O, SO2, and SOF2. Understanding these decomposition pathways is crucial for handling the reagent at elevated temperatures and in specialized applications like gas-insulated equipment, where it is being explored as a more environmentally friendly alternative to SF6.

Figure 1: General reactivity of CF3SO2F with various nucleophiles.

Reactions with Nucleophiles

The synthetic utility of CF3SO2F is primarily demonstrated through its reactions with O- and N-nucleophiles, forming triflates and triflamides, respectively. These transformations are foundational to its application in SuFEx and medicinal chemistry.

O-Nucleophiles: Synthesis of Triflates

CF3SO2F is an excellent reagent for the triflation of phenols and alcohols to produce aryl and alkyl triflates.[1] Aryl triflates are valuable intermediates in cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] The reaction proceeds efficiently under mild conditions, often in the presence of a base like N,N-diisopropylethylamine (DIPEA).[1]

Table 1: Synthesis of Aryl Triflates using ex situ Generated CF3SO2F

| Entry | Substrate (Phenol) | Time (h) | Yield (%) | Citation |

|---|---|---|---|---|

| 1 | Phenol | 0.5 | 99 | [3] |

| 2 | 4-Methoxyphenol | 0.5 | 99 | [3] |

| 3 | 4-Nitrophenol | 0.5 | 99 | [3] |

| 4 | 4-Cyanophenol | 0.5 | 97 | [3] |

| 5 | 2-Naphthol | 0.5 | 98 | [3] |

| 6 | Estrone | 0.5 | 99 | [3] |

| 7 | 3-Pyridinol | 1.5 | 80 | [3] |

Conditions: See Section 5.1 for the detailed experimental protocol.[3]

N-Nucleophiles: Synthesis of Triflamides

A diverse range of nitrogen nucleophiles, including aliphatic amines, anilines, and azoles, react smoothly with CF3SO2F to form triflamides (trifluoromethanesulfonamides).[1] These reactions are typically conducted in an anhydrous solvent like acetonitrile (B52724) (MeCN) with a suitable base.[4] Triflamides are important structural motifs in medicinal chemistry and are used as catalysts and reagents in organic synthesis.[4]

Table 2: Synthesis of Triflamides using ex situ Generated CF3SO2F

| Entry | Substrate (Amine/Azole) | Time (h) | Yield (%) | Citation |

|---|---|---|---|---|

| 1 | Dibenzylamine | 2 | 99 | [5] |

| 2 | Aniline | 2 | 98 | [5] |

| 3 | 4-Nitroaniline | 2 | 99 | [5] |

| 4 | Indole | 2 | 99 | [5] |

| 5 | Pyrrole | 2 | 99 (NMR) | [5] |

| 6 | Morpholine | 2 | 99 | [5] |

| 7 | L-Proline methyl ester | 2 | 99 | [5] |

Conditions: See Section 5.2 for the detailed experimental protocol.[5]

Chemoselectivity: Phenols vs. Amines

A remarkable feature of CF3SO2F reactivity is the ability to achieve high chemoselectivity for phenols over amines by the addition of water.[1] In anhydrous conditions, both nucleophiles react. However, in an aqueous solvent system (e.g., MeCN/H2O), triflation occurs exclusively on the phenol. Ab initio metadynamics simulations suggest this selectivity arises from a hydrogen-bonded termolecular transition state for the triflylation of amines, which is disrupted by water, thereby favoring the reaction with phenols.[1]

Figure 2: Logical workflow for achieving chemoselective triflation.

Deoxyfluorination of Alcohols

CF3SO2F can be generated in situ and used for the direct deoxyfluorination of alcohols, converting them into alkyl fluorides. This method is significant as it uses potassium fluoride (KF) as an inexpensive and readily available fluorine source. The process involves the activation of the alcohol by the in situ-generated CF3SO2F, forming a triflate intermediate which is then displaced by a fluoride ion. This transformation tolerates a wide range of functional groups and proceeds under mild conditions.

Figure 3: Experimental workflow for the deoxyfluorination of alcohols.

Application in SuFEx Chemistry: Ex situ Gas Generation

A key innovation enabling the widespread use of gaseous CF3SO2F is its ex situ generation in a two-chamber reactor system.[2][4] This approach enhances safety and practicality by avoiding the handling of the gas under pressure and allowing for its immediate consumption in the reaction vessel.

Figure 4: Workflow for the two-chamber ex situ generation of CF3SO2F.

Experimental Protocols

The following sections provide detailed methodologies for key transformations using CF3SO2F.

General Protocol for Aryl Triflate Synthesis

This protocol is based on the ex situ generation of CF3SO2F gas in a two-chamber system for the triflation of (hetero)aryl alcohols.[1][3]

-

Setup : Two separate vials are prepared: a "generation chamber" and a "reaction chamber," connected by a cannula.

-

Generation Chamber : To a vial containing a stir bar, add N-phenyltrifluoromethanesulfonimide (PhNTf2, 1.5 equiv.) and potassium bifluoride (KHF2, 1.0 equiv.).

-

Reaction Chamber : To a second vial containing a stir bar, add the (hetero)aryl alcohol (1.0 mmol, 1.0 equiv.) and N,N-diisopropylethylamine (DIPEA, 1.5 equiv.). Dissolve the contents in 3.0 mL of MeCN and 1.0 mL of H2O.

-

Reaction Initiation : Add MeCN (0.86 M) to the generation chamber to initiate the formation of CF3SO2F gas. The gas is transferred via the cannula into the stirring solution in the reaction chamber.

-

Monitoring and Work-up : The reaction is monitored by TLC or LCMS. Upon completion (typically 0.5-1.5 hours), the reaction mixture is subjected to an aqueous work-up and purified by column chromatography to yield the aryl triflate.[3]

General Protocol for Triflamide Synthesis

This protocol describes the reaction of amines and azoles with ex situ generated CF3SO2F.[1][4]

-

Setup : A two-chamber system is set up as described in Section 5.1.

-

Generation Chamber : The chamber is charged with PhNTf2 (1.5 equiv.) and KHF2 (1.0 equiv.).

-

Reaction Chamber : To the reaction vial, add the amine or azole substrate (1.0 mmol, 1.0 equiv.) and a suitable base (e.g., DIPEA or Et3N, 1.5-3.0 equiv.). Dissolve the contents in anhydrous MeCN.

-

Reaction Initiation : Add anhydrous MeCN to the generation chamber to begin gas evolution, which is subsequently bubbled through the solution in the reaction chamber.

-

Monitoring and Work-up : After completion (typically 2 hours), the reaction is worked up, often by simple filtration or aqueous extraction, followed by column chromatography to afford the pure triflamide.[5]

Safety and Handling

This compound is a toxic and corrosive gas that can cause severe skin burns and eye damage. It is harmful if inhaled or in contact with skin.

-

Handling : Always handle in a well-ventilated area, preferably within a fume hood. Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage : Store in a dry, cool, and well-ventilated place in a tightly closed container.

-

Spills : In case of a leak, evacuate the area. Use appropriate protective equipment for containment and clean-up.

-

Ex situ Generation : The two-chamber generation method is strongly recommended as it avoids the need to store or handle the compressed gas, thereby significantly enhancing safety.[4]

Conclusion

This compound is a powerful electrophilic reagent with a well-defined reactivity profile that makes it invaluable for modern organic synthesis. Its efficient reaction with O- and N-nucleophiles provides reliable access to triflates and triflamides, while its application in deoxyfluorination opens new avenues for the synthesis of fluorinated molecules. The development of safe, ex situ generation protocols has made this gaseous reagent accessible for routine laboratory use. For researchers in drug discovery and materials science, mastering the reactivity of CF3SO2F offers a strategic advantage in the modular construction of complex molecular architectures.

References

- 1. SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Research Portal - Generation and Utilization of Sulfur(VI) Fluoride Exchange (SuFEx) Hubs [research.kuleuven.be]

- 5. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]

An In-depth Technical Guide to the Stability and Storage of Trifluoromethanesulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethanesulfonyl fluoride (B91410) (CF₃SO₂F), a compound of increasing interest in chemical synthesis and as a potential replacement for sulfur hexafluoride (SF₆) in industrial applications, exhibits a unique stability profile. This guide provides a comprehensive overview of the thermal stability, hydrolytic sensitivity, and general reactivity of trifluoromethanesulfonyl fluoride. It outlines recommended storage and handling procedures to ensure its integrity and safety in a research and development environment. This document consolidates available data on its decomposition pathways and provides structured tables for clarity. Furthermore, it details generalized experimental protocols for stability assessment and visualizes key concepts through logical diagrams.

Chemical Stability

This compound is a thermally stable compound under normal conditions; however, its stability is significantly influenced by temperature, moisture, and the presence of certain reagents.

Thermal Stability

This compound is stable at ambient temperatures. However, elevated temperatures can induce decomposition. The primary decomposition pathway involves the cleavage of the carbon-sulfur (C–S) bond, which has the lowest bond energy in the molecule. This process is temperature-dependent, with increased temperature promoting decomposition.

Theoretical studies and experimental observations have identified several decomposition products. The predominant initial step is the formation of trifluoromethyl (•CF₃) and sulfonyl fluoride (•SO₂F) radicals. These highly reactive species can then participate in a series of secondary reactions.

Table 1: Thermal Decomposition Products of this compound

| Product | Chemical Formula | Formation Pathway |

| Trifluoromethyl radical | •CF₃ | Initial C-S bond cleavage |

| Sulfonyl fluoride radical | •SO₂F | Initial C-S bond cleavage |

| Carbon tetrafluoride | CF₄ | F-abstraction by •CF₃ radicals |

| Hexafluoroethane | C₂F₆ | Dimerization of •CF₃ radicals |

| Carbonyl fluoride | CF₂O | Isomerization to CF₃OSFO followed by decomposition |

| Sulfur dioxide | SO₂ | Decomposition of •SO₂F or roaming induced F-abstraction |

| Thionyl fluoride | SOF₂ | Isomerization to CF₃OSFO followed by decomposition |

| Sulfuryl fluoride | SO₂F₂ | Secondary reactions of decomposition products |

Hydrolytic Stability

This compound is sensitive to moisture and will hydrolyze, particularly under alkaline conditions. The hydrolysis reaction leads to the formation of trifluoromethanesulfonic acid and hydrogen fluoride. This reaction is a significant consideration for the long-term storage and handling of the compound. Storage in a dry environment is crucial to prevent degradation.

Table 2: Hydrolysis Products of this compound

| Product | Chemical Formula |

| Trifluoromethanesulfonic acid | CF₃SO₃H |

| Hydrogen fluoride | HF |

Note: Specific kinetic data, such as hydrolysis rate constants under various pH and temperature conditions, are not available in the surveyed literature.

Reactivity

Incompatible Materials

This compound is incompatible with strong bases, strong oxidizing agents, and glass under certain conditions. Contact with these materials should be avoided to prevent vigorous reactions and potential decomposition. Due to its reactivity and the potential formation of corrosive byproducts like HF, careful consideration of material compatibility for reaction vessels and storage containers is essential.

Table 3: Incompatible Materials and Potential Hazards

| Incompatible Material | Potential Hazard |

| Strong Bases | Vigorous reaction, decomposition. |

| Strong Oxidizing Agents | Potential for hazardous reactions. |

| Glass | Can be attacked, especially in the presence of moisture due to HF formation. |

| Water/Moisture | Hydrolysis to corrosive acids. |

Reactivity with Nucleophiles

This compound is a potent electrophile and reacts with various nucleophiles. This reactivity is harnessed in "Sulfur(VI) Fluoride Exchange" (SuFEx) chemistry, where it serves as a versatile reagent for the synthesis of triflates, triflamides, and other trifluoromethylsulfonyl-containing compounds. It readily reacts with phenols and alcohols to form the corresponding triflate esters.

Storage and Handling

Proper storage and handling are paramount to maintain the purity and stability of this compound and to ensure laboratory safety.

Recommended Storage Conditions

Based on safety data sheets and chemical properties, the following storage conditions are recommended:

-

Container: Store in a tightly closed, manufacturer-approved container.

-

Environment: Keep in a dry, cool, and well-ventilated area.

-

Protection from Heat and Light: Protect from sunlight and do not expose to temperatures exceeding 50 °C. Keep away from heat, sparks, and open flames.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.

Handling Precautions

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and eye/face protection.

-

Avoid Inhalation: Do not breathe the gas.

-

Moisture Prevention: Use dry equipment and solvents when handling to prevent hydrolysis.

Experimental Protocols (Generalized)

Protocol for Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To determine the onset temperature of thermal decomposition.

Materials:

-

This compound gas source

-

Thermogravimetric Analyzer (TGA) with a gas-tight chamber and mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) for evolved gas analysis.

-

Inert purge gas (e.g., Nitrogen, Argon)

Procedure:

-

Purge the TGA instrument with an inert gas to establish a stable baseline.

-

Introduce a controlled flow of this compound into the sample chamber.

-

Heat the sample chamber at a constant rate (e.g., 10 °C/min) over a defined temperature range.

-

Continuously monitor the sample weight (or in this case, the gas composition) as a function of temperature.

-

Analyze the evolved gases using the coupled MS or FTIR to identify decomposition products.

-

The onset of decomposition is identified as the temperature at which a significant change in the gas composition is detected.

Protocol for Hydrolytic Stability Assessment

Objective: To qualitatively or semi-quantitatively assess the rate of hydrolysis.

Materials:

-

This compound

-

Degassed, deionized water or buffered solutions of varying pH

-

Sealed reaction vessel (e.g., a pressure-rated glass ampoule or a stainless-steel cylinder)

-

Analytical technique for monitoring the disappearance of the reactant and the appearance of products (e.g., ¹⁹F NMR spectroscopy, Ion Chromatography for fluoride ion detection).

Procedure:

-

In a controlled inert atmosphere (glovebox), introduce a known amount of the aqueous solution into the reaction vessel.

-

Introduce a known amount of this compound into the vessel and seal it.

-

Maintain the vessel at a constant temperature.

-

At specific time intervals, carefully take aliquots of the reaction mixture.

-

Analyze the aliquots using the chosen analytical technique to determine the concentrations of this compound and/or the hydrolysis products.

-

Plot the concentration versus time to estimate the rate of hydrolysis.

Visualizations

Decomposition Pathway

Caption: Thermal decomposition pathway of this compound.

Storage and Handling Workflow

Caption: Recommended workflow for the storage and handling of CF₃SO₂F.

Conclusion

This compound is a valuable reagent with a manageable stability profile when appropriate precautions are taken. Its primary vulnerabilities are high temperatures and the presence of moisture, which can lead to decomposition and hydrolysis, respectively. By adhering to the storage and handling guidelines outlined in this document, researchers can ensure the integrity of the compound and maintain a safe laboratory environment. Further research is warranted to quantify the kinetics of its decomposition and hydrolysis reactions to provide a more detailed understanding of its stability limits.

Trifluoromethanesulfonyl fluoride historical synthesis routes

An In-depth Technical Guide to the Historical Synthesis of Trifluoromethanesulfonyl Fluoride (B91410)

Trifluoromethanesulfonyl fluoride (CF₃SO₂F), often abbreviated as TFSF, is a pivotal compound in the field of organofluorine chemistry. Its unique properties and its role as a precursor to trifluoromethanesulfonic acid (triflic acid), a superacid, have driven significant research into its synthesis. This document provides a detailed overview of the core historical methods for synthesizing TFSF, focusing on electrochemical fluorination and halogen exchange reactions. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of these foundational synthetic routes.

Electrochemical Fluorination (ECF)

The earliest and a historically foundational method for producing perfluorinated compounds, including this compound, is Electrochemical Fluorination (ECF).[1] The most prominent ECF method is the Simons process, developed by Joseph H. Simons in the 1930s.[1][2] This technique involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (HF), where hydrogen atoms are systematically replaced by fluorine atoms.[1][2]

The industrial production of triflic acid, a key derivative, begins with the ECF of methanesulfonic acid to yield this compound, which is subsequently hydrolyzed.[3]

Mechanism and Conditions

In the Simons process, the synthesis of TFSF is typically achieved by the electrolysis of methanesulfonyl fluoride (CH₃SO₂F) or methanesulfonyl chloride (CH₃SO₂Cl) in anhydrous HF.[1][4] The process is conducted in an electrolytic cell with a nickel anode at a potential of 5-6 volts.[1][2]

The mechanism is a heterogeneous process occurring on the surface of the nickel anode. High-valence nickel fluorides (NiFₙ where n ≥ 3) are formed electrochemically on the anode surface.[5] These nickel fluorides act as mediating agents, transferring fluorine from the HF electrolyte to the organic substrate.[5] This process is mechanistically similar to chemical fluorination using agents like cobalt(III) fluoride (CoF₃).[5] However, a key challenge is the potential for the high-valence nickel fluorides to decompose into elemental fluorine (F₂), which can lead to the formation of low-molecular-weight by-products and reduce the overall current efficiency.[5] Another significant drawback of the ECF method is the co-production of a large volume of hydrogen gas (approximately 80% by volume), which necessitates extensive separation and purification steps, increasing costs.[6]

Quantitative Data for Electrochemical Fluorination

| Starting Material | Reagents/Conditions | Product | Yield | Reference(s) |

| Methanesulfonyl fluoride (CH₃SO₂F) | Anhydrous HF, Nickel anode, 5-6 V | This compound (CF₃SO₂F) | ~96% (mol) | [7] |

| Methanesulfonic acid (CH₃SO₃H) | Anhydrous HF, Nickel anode, 5-6 V | This compound (CF₃SO₂F) | Not specified | [3] |

| Methanesulfonyl chloride (CH₃SO₂Cl) | Anhydrous HF, Nickel anode | This compound (CF₃SO₂F) | Low, complex mixtures | [1][4] |

Experimental Protocol: Electrochemical Fluorination of CH₃SO₂F

This protocol is based on a patented method designed to improve efficiency and safety by pre-treating the reagents to remove water, which is known to negatively impact the ECF process.[8]

-

Dehydration of Hydrogen Fluoride (HF): Anhydrous HF is placed in an electrochemical cell and electrolyzed to remove residual water. The resulting dehydrated, anhydrous HF serves as the solvent and electrolyte for the subsequent fluorination step.

-

Dehydration of Methanesulfonyl Fluoride (CH₃SO₂F): The starting material, CH₃SO₂F, is similarly subjected to an electrochemical process to remove any water content.

-

Electrochemical Fluorination: The purified, anhydrous HF and anhydrous CH₃SO₂F are introduced into the main electrochemical reactor equipped with a nickel anode.

-

Electrolysis: A cell potential of 5-6 V is applied to initiate the fluorination reaction. The organic substrate is converted to this compound.

-

Product Collection: A gaseous mixture containing the desired product (CF₃SO₂F), hydrogen (H₂), and vaporized HF exits the reactor. This mixture is then subjected to separation and purification processes to isolate the final product.

Halogen Exchange (Halex) Reactions

In the pursuit of more efficient and selective synthetic routes, the halogen exchange (Halex) reaction emerged as a prominent alternative to ECF.[1] This method involves the conversion of trifluoromethanesulfonyl chloride (CF₃SO₂Cl) to the corresponding fluoride using a metal fluoride salt.[1]

Mechanism and Conditions

The Halex reaction is a nucleophilic substitution where a fluoride anion displaces the chloride on the sulfonyl group. Potassium fluoride (KF) is the most commonly used fluoride source, though others like sodium fluoride and cesium fluoride can also be employed.[1][4]

Early attempts at this reaction under anhydrous conditions resulted in very low yields (~3-4%).[1] A significant breakthrough was the discovery that the presence of a controlled, small amount of water (typically 0.6 to 10.0 mass % relative to the metal fluoride) dramatically improves the reaction yield and purity.[6][9] The reaction can be further optimized through the use of catalysts, such as crown ethers, which help to solubilize the fluoride salt in the reaction medium.[1][10] The reaction is typically conducted at mild temperatures, around 40-50°C.[4][6]

Quantitative Data for Halogen Exchange Reactions

| Starting Material | Reagents/Conditions | Product | Yield | Purity | Reference(s) |

| CF₃SO₂Cl | Potassium fluoride (KF), Controlled water | CF₃SO₂F | ~3-4% | Not specified | [1] |

| CF₃SO₂Cl | Potassium fluoride (KF), Crown ether catalyst, 50°C | CF₃SO₂F | 65% | 97.9% | [1][10] |

| CF₃SO₂Cl | Potassium fluoride (KF), 1% water, 40-50°C, 4 hours | CF₃SO₂F | 88% | 98.9% | [4][6][9] |

Experimental Protocol: Halogen Exchange using KF/Water

The following protocol is derived from a patented industrial process.[4][6]

-

Reactor Charging: A 500 mL pressure-resistant reaction vessel is charged with 103 g (1.78 mol) of potassium fluoride containing 3% water.

-

Cooling and Degassing: The vessel and its contents are cooled to 5°C using ice water, followed by vacuum degassing.

-

Addition of Substrate: 100 g (0.595 mol) of trifluoromethanesulfonyl chloride (CF₃SO₂Cl) is added to the cooled reactor.

-

Reaction: The vessel is sealed and the mixture is slowly heated with stirring. The internal temperature is maintained at 40-50°C for 4 hours, during which the internal pressure reaches approximately 0.94 MPa.

-

Product Collection: The gas from the reactor is passed through a condenser cooled to between -20°C and -40°C. The condensed product is collected in a trap cooled with liquid nitrogen.

-

Isolation: The collected liquid is analyzed, yielding this compound.

References

- 1. This compound | 335-05-7 | Benchchem [benchchem.com]

- 2. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 3. Triflic acid - Wikipedia [en.wikipedia.org]

- 4. Page loading... [guidechem.com]

- 5. "Characteristics and Mechanism for the Simons Electrochemical Fluorinat" by Wen-lin XU, Bao-tong LI et al. [jelectrochem.xmu.edu.cn]

- 6. EP2216325A1 - Process for preparation of this compound - Google Patents [patents.google.com]

- 7. notes.fluorine1.ru [notes.fluorine1.ru]

- 8. CN101748424A - Method for preparing trifluoromethyl sulfuryl fluoride CF3SO2F by electrochemical fluorination of methanesulfonyl fluoride CH3SO2F - Google Patents [patents.google.com]

- 9. CN101842348B - Process for preparation of this compound - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Electrochemical Fluorination of Methanesulfonyl Fluoride for the Synthesis of Trifluoromethanesulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethanesulfonyl fluoride (B91410) (TFMSF), a key building block in the synthesis of triflic acid and various pharmaceutical and agrochemical compounds, is efficiently produced via electrochemical fluorination (ECF). This technical guide provides a comprehensive overview of the core principles and practical considerations for the synthesis of TFMSF from methanesulfonyl fluoride (CH₃SO₂F) using the Simons Electrochemical Fluorination (ECF) process. This document details the underlying mechanism, experimental protocols, critical process parameters, and data-driven insights to facilitate research, development, and scale-up activities.

Introduction

Electrochemical fluorination (ECF), specifically the Simons process, stands as a cornerstone of industrial organofluorine chemistry.[1][2] It offers a direct and scalable method for the perfluorination of various organic compounds, including sulfonyl fluorides. The synthesis of trifluoromethanesulfonyl fluoride (CF₃SO₂F) from methanesulfonyl fluoride (CH₃SO₂F) is a prime example of this technology's application, yielding a product of significant industrial importance.[3] TFMSF is a critical precursor to trifluoromethanesulfonic acid (triflic acid), a superacid widely used as a catalyst in organic synthesis. Furthermore, the trifluoromethylsulfonyl group is a common motif in pharmaceuticals and agrochemicals due to its unique electronic properties and metabolic stability.

This guide delves into the technical intricacies of the electrochemical fluorination of methanesulfonyl fluoride, providing researchers and professionals with the necessary knowledge to understand, implement, and optimize this important transformation.

The Simons Electrochemical Fluorination Process: Theoretical Framework

The Simons ECF process involves the electrolysis of an organic substrate dissolved in anhydrous hydrogen fluoride (aHF) at a nickel anode.[1] The overall reaction for the synthesis of TFMSF is:

CH₃SO₂F + 3HF → CF₃SO₂F + 3H₂

The process is characterized by the in-situ generation of a highly reactive fluorinating agent on the surface of the nickel anode.

Mechanism of Fluorination

The precise mechanism of the Simons process is complex and thought to be heterogeneous, occurring at the anode surface.[4] The prevailing theory suggests the formation of high-valence nickel fluorides (e.g., NiF₃, NiF₄) on the anode, which act as the primary fluorinating agents.[4][5]

The key steps are:

-

Formation of the Active Anode Surface: Initially, a passivating layer of nickel(II) fluoride (NiF₂) forms on the nickel anode. Upon application of a sufficient potential, this is further oxidized to higher-valent nickel fluorides.

-

Fluorinating Agent Generation: The high-valence nickel fluorides are unstable and act as potent fluorine transfer agents.[4]

-

Reaction with the Organic Substrate: The methanesulfonyl fluoride molecules are adsorbed onto the anode surface where they react with the high-valence nickel fluorides, leading to the stepwise replacement of hydrogen atoms with fluorine.

-

Product Desorption and Byproduct Formation: The fully fluorinated product, CF₃SO₂F, desorbs from the anode. Hydrogen gas is evolved at the cathode. Side reactions can lead to the formation of partially fluorinated intermediates and cleavage products.[6][7]

An effective method to improve the process is by increasing the molar ratio of the organic matter to the high-valence nickel fluorides at the anode/electrolyte interface.[4]

Experimental Protocols and Equipment

Laboratory-Scale Electrochemical Fluorination Cell

A typical laboratory-scale ECF cell for the synthesis of TFMSF is constructed from materials resistant to anhydrous hydrogen fluoride, such as Monel, nickel, or fluoropolymers (e.g., PTFE).

Components:

-

Cell Body: A cylindrical vessel, often with a cooling jacket to maintain the desired reaction temperature.

-

Anode: A pack of nickel plates to provide a large surface area.

-

Cathode: Nickel or steel plates or the cell body itself.

-

Lid: A fluoropolymer lid with ports for a condenser, thermocouple, gas inlet/outlet, and substrate feeding.

-

Condenser: A reflux condenser cooled to a low temperature (e.g., -20 to -40 °C) to return vaporized aHF to the cell while allowing gaseous products (H₂ and CF₃SO₂F) to exit.

-

Gas Scrubbing Train: A series of traps to remove entrained HF from the product stream, typically containing sodium fluoride (NaF) pellets, followed by a cold trap (e.g., liquid nitrogen) to collect the volatile TFMSF.

General Experimental Procedure

-

Pre-electrolysis: The ECF cell is charged with anhydrous hydrogen fluoride and a conductivity additive (e.g., NaF) may be added. A pre-electrolysis step is often performed to dry the electrolyte and activate the nickel anode.

-

Charging the Substrate: Methanesulfonyl fluoride is introduced into the cell, typically dissolved in aHF to a concentration of 5-20 wt%.

-

Electrolysis: A constant current is applied, with a typical cell voltage of 5-6 V.[1] The temperature is maintained between 0 and 20 °C.

-

Product Collection: The gaseous products exiting the reflux condenser are passed through a scrubbing system to remove HF and then collected in a cold trap.

-

Purification: The collected crude product is purified by fractional distillation to separate TFMSF from any remaining aHF and byproducts.

Key Process Parameters and Their Influence

The yield, current efficiency, and product distribution of the electrochemical fluorination of methanesulfonyl fluoride are highly dependent on several process parameters.

Current Density